molecular formula C14H28N2 B078473 2-Undecylimidazoline CAS No. 10443-61-5

2-Undecylimidazoline

Cat. No.: B078473
CAS No.: 10443-61-5
M. Wt: 224.39 g/mol
InChI Key: FQHUDZKKDCTQET-UHFFFAOYSA-N
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Description

2-Undecylimidazoline is an organic compound with the molecular formula C14H28N2. It is a derivative of imidazoline, characterized by the presence of an undecyl group attached to the imidazoline ring. This compound is known for its surfactant properties and is used in various industrial applications, including as a corrosion inhibitor and emulsifying agent .

Scientific Research Applications

2-Undecylimidazoline has a wide range of applications in scientific research:

Future Directions

A recent study has shown that 2-Undecylimidazoline can be used in the development of anti-corrosion and anti-biofouling dual-function self-healing coatings . This suggests potential future applications of this compound in the field of material science .

Mechanism of Action

Target of Action

2-Undecylimidazoline (ULM) is a derivative of imidazoline, a class of compounds known to interact with alpha-2 adrenergic and imidazoline receptors . These receptors play a crucial role in various physiological processes, including the regulation of blood pressure and sedation.

Mode of Action

It’s known that imidazolines like ulm can act as agonists at their target receptors, triggering a response when they bind . This interaction can lead to various changes in cellular activity, depending on the specific receptor and cell type involved.

Result of Action

The molecular and cellular effects of ULM’s action depend on its specific targets and the tissues in which these targets are expressed. For instance, if ULM acts on alpha-2 adrenergic receptors in the heart, it could potentially decrease heart rate and blood pressure .

Action Environment

The action, efficacy, and stability of ULM can be influenced by various environmental factors. For example, in marine environments, ULM has been used as a corrosion inhibitor and anti-biofouling agent in self-healing coatings . The compound is loaded onto a natural material, attapulgite (ATP), and integrated into the coating matrix. The self-healing time of ULM@ATP reinforced oil coating was at least 4 seconds in the air and up to 30 seconds in a 1 M HCl solution .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Undecylimidazoline typically involves the reaction of ethylenediamine with dodecyl aldehyde in the presence of a catalyst. The reaction is carried out in a 500 ml flask, with the temperature maintained at 3-6°C using an ice-water bath. The mixture is stirred for 30 minutes, followed by the dropwise addition of dodecyl aldehyde over a period of 2 hours .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors and precise control of temperature and reaction time to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

2-Undecylimidazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its long undecyl chain, which imparts distinct surfactant properties and enhances its effectiveness as a corrosion inhibitor compared to other imidazoline derivatives .

Properties

IUPAC Name

2-undecyl-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2/c1-2-3-4-5-6-7-8-9-10-11-14-15-12-13-16-14/h2-13H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHUDZKKDCTQET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1=NCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00908971
Record name 2-Undecyl-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10443-61-5, 29249-55-6
Record name 2-Imidazoline, 2-undecyl-
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Record name 2-Undecyl-4,5-dihydro-1H-imidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Undecylimidazoline
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

18.32 g (100 mmoles) of undecyl cyanide, 8.5 ml (127 mmole) of ethylenediamine and 0.5 ml of carbon disulfide were mixed and heated in an oil bath at 125° C. for 24 hours. The reaction mixture was cooled, treated with dilute hydrochloric acid and treated with charcoal. The light yellow filtrate was basified and extracted with ethyl acetate, the organic extracts dried over magnesium sulfate and concentrated. The residue was Kugelrohr distilled and then recrystallized from toluene. Yield 13.7 g (61.1%), m.p. 82° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-Undecylimidazoline contribute to the self-healing properties of the coating?

A1: While the provided abstract doesn't delve into the specific mechanism of this compound's contribution to self-healing, it suggests its role as an active agent within the coating. [] Further research is needed to understand precisely how this compound interacts with the attapulgite carrier and contributes to the coating's ability to repair itself upon damage. This could involve investigating its potential to form a protective layer, react with corrosive agents, or promote the release of other active compounds.

Q2: What are the potential advantages of using attapulgite as a carrier for this compound in this specific application?

A2: The research highlights the use of attapulgite, a natural clay mineral, as a carrier for this compound. [] This suggests potential advantages related to attapulgite's properties, such as:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.